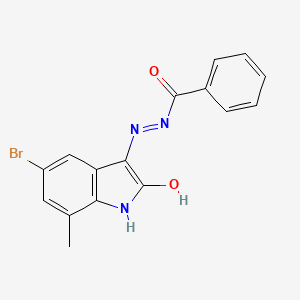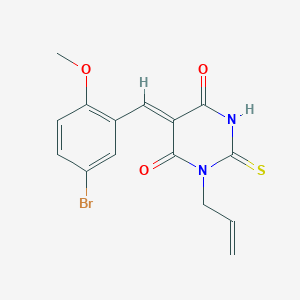![molecular formula C15H18ClN5S B6092418 4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of various cytokines and growth factors. JAK3 is mainly expressed in hematopoietic cells, such as T cells, B cells, and natural killer cells. This compound inhibits the phosphorylation of JAK3 and its downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3) and STAT5. By inhibiting JAK3, this compound reduces the activation of T cells and B cells, which leads to the suppression of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and IL-17, and increases the production of anti-inflammatory cytokines, such as IL-10. This compound also reduces the proliferation and differentiation of T cells and B cells, and promotes the apoptosis of activated T cells. In addition, this compound has been shown to have a positive effect on bone metabolism, by increasing the differentiation of osteoblasts and reducing the differentiation of osteoclasts.
Advantages and Limitations for Lab Experiments
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has a high selectivity for JAK3, which reduces the risk of off-target effects. This compound has been extensively studied in animal models and human clinical trials, which provides a wealth of data for researchers to analyze. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing. It also has some side effects, such as an increased risk of infections, which need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine. One direction is to explore its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another direction is to investigate its combination with other therapeutic agents, such as biologics and small molecule inhibitors, to enhance its efficacy and reduce its side effects. Further studies are also needed to elucidate the long-term safety and efficacy of this compound, and to develop more potent and selective JAK3 inhibitors.
Synthesis Methods
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine, which is then reacted with sodium hydride and 4-chlorophenylthiomethyl chloride to form this compound. The yield of this reaction is approximately 50%.
Scientific Research Applications
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in animal models and human clinical trials. This compound works by inhibiting JAK3, which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound reduces the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5S/c16-11-4-6-12(7-5-11)22-10-13-18-14(17)20-15(19-13)21-8-2-1-3-9-21/h4-7H,1-3,8-10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSRZJXKJSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6092343.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide](/img/structure/B6092348.png)
![3-{5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6092351.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B6092359.png)

![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6092373.png)
![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6092378.png)
![2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B6092382.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![1-(2-fluorophenyl)-2-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092402.png)
![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate](/img/structure/B6092441.png)

